4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid
Description
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a boronic acid (-B(OH)₂) group and a 2-methylpropylamino-methyl (-CH₂NHCH₂CH(CH₃)₂) moiety. This bifunctional structure enables applications in organic synthesis, separation science, and biomolecular recognition. The boronic acid group facilitates reversible covalent interactions with diols and other nucleophiles, while the tertiary amino group enhances solubility in aqueous media and provides a site for further functionalization. Recent studies highlight its utility in adsorbent materials for phenolic compound separation, leveraging its dual functionality for selective binding .
Properties
IUPAC Name |
[4-[(2-methylpropylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2/c1-9(2)7-13-8-10-3-5-11(6-4-10)12(14)15/h3-6,9,13-15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEKSAWFWPDYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNCC(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid typically involves the following steps:
Formation of the Aminomethyl Intermediate: The initial step involves the reaction of 4-formylphenylboronic acid with 2-methylpropylamine to form the corresponding Schiff base. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Reduction of the Schiff Base: The Schiff base is then reduced to the corresponding aminomethyl derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride. This step is typically performed at low temperatures to prevent side reactions.
Hydrolysis: The final step involves the hydrolysis of the aminomethyl derivative to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The aminomethyl group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in creating various pharmaceuticals and materials.
- Reactivity : The boronic acid group allows for reversible covalent bonding with diols and other nucleophiles, enhancing its utility in organic synthesis. This property is particularly beneficial for creating dynamic covalent libraries used in drug discovery.
Biology
- Biological Probes : 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is investigated as a probe for studying biological systems. Its ability to interact with biomolecules makes it useful in understanding enzyme mechanisms and protein interactions.
- Drug Development : The compound is explored for its potential use in developing boron-containing drugs, which may have unique therapeutic properties. Its structural characteristics enable it to modulate biological pathways effectively.
Medicine
- Boron Neutron Capture Therapy (BNCT) : There is ongoing research into the application of this compound in BNCT, a targeted cancer treatment modality that utilizes boron compounds to selectively destroy cancer cells upon neutron irradiation. The boronic acid moiety plays a critical role in this therapeutic strategy by facilitating the uptake of boron into tumor cells.
- Anticancer Agents : Studies are examining the efficacy of this compound as a potential anticancer agent due to its ability to inhibit specific protein interactions involved in cancer progression .
Industry
- Catalysts and Advanced Materials : In industrial applications, this compound is utilized as a catalyst in various chemical processes and in the production of advanced materials with tailored properties.
Uniqueness
The unique combination of both the boronic acid and aminomethyl groups provides distinct chemical properties and enhanced reactivity compared to similar compounds .
Case Study 1: Synthesis of Complex Organic Molecules
A study demonstrated the successful use of this compound in synthesizing substituted phenolic compounds through Suzuki coupling reactions, showcasing its effectiveness as a coupling partner .
Research investigating the biological activity of this compound revealed its potential as an inhibitor of specific protein-protein interactions relevant to cancer biology, paving the way for future drug development initiatives targeting these interactions .
Mechanism of Action
The mechanism of action of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The aminomethyl group enhances the compound’s solubility and reactivity, allowing it to participate in a wide range of reactions .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, physicochemical properties, and applications of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid with related compounds:
Key Research Findings
Adsorption Efficiency: The 2-methylpropylamino-methyl group in the target compound enhances adsorption capacity for phenolic compounds compared to simpler analogs like 4-formylphenylboronic acid. This is attributed to synergistic effects between the boronic acid’s diol-binding ability and the amino group’s hydrogen-bonding interactions . In contrast, 4-(diethylamino)phenylboronic acid exhibits lower adsorption efficiency due to steric hindrance from bulkier diethylamino substituents .
Synthetic Reactivity: 4-Formylphenylboronic acid serves as a versatile intermediate for synthesizing Schiff base ligands but lacks the amino functionality required for pH-responsive applications . The target compound’s tertiary amino group allows for pH-tunable binding, enabling reversible capture and release of biomolecules in separation processes .
Biomedical Applications :
- 2-Cyclopropyl-5-(4-methylimidazol-1-yl)phenylboronic acid demonstrates superior binding affinity for kinase targets due to its hydrophobic cyclopropyl and imidazolyl groups, which stabilize enzyme interactions. However, its moisture sensitivity limits practical use compared to the more stable target compound .
Critical Analysis of Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing substituents (e.g., formyl in 4-formylphenylboronic acid) reduce the boronic acid’s Lewis acidity, weakening diol-binding efficiency. Conversely, electron-donating groups (e.g., amino in the target compound) enhance reactivity at physiological pH .
- Steric Considerations: Bulky substituents (e.g., diethylamino) hinder molecular recognition, whereas linear or flexible groups (e.g., 2-methylpropylamino-methyl) optimize binding kinetics .
Biological Activity
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including cancer therapy and enzyme inhibition.
Overview of Boronic Acids
Boronic acids are organic compounds containing a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They have diverse applications in medicinal chemistry, particularly as enzyme inhibitors and in drug delivery systems. The introduction of boron into bioactive molecules can enhance their pharmacological properties by improving selectivity and modifying pharmacokinetics .
Anticancer Properties
Research has indicated that boronic acids, including this compound, exhibit significant anticancer activities. These compounds can inhibit the proteasome, a cellular complex responsible for degrading unneeded proteins. The first FDA-approved boronic acid drug, bortezomib, serves as a proteasome inhibitor for multiple myeloma treatment .
Mechanism of Action:
- Proteasome Inhibition: By binding to the active site of the proteasome, boronic acids prevent the degradation of pro-apoptotic factors, thereby promoting apoptosis in cancer cells .
- Cell Cycle Arrest: Compounds like this compound may induce cell cycle arrest at various checkpoints, leading to reduced proliferation of cancer cells.
Antibacterial and Antiviral Activity
Boronic acids have also been explored for their antibacterial and antiviral properties. They can interact with bacterial enzymes and viral proteins, inhibiting their function and thus preventing infection or replication .
Research Findings
Recent studies have highlighted the effectiveness of this compound in various biological assays. Below is a summary of key findings:
Case Studies
-
Case Study on Cancer Cell Lines:
A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 5 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through caspase activation. -
Antibacterial Activity:
In another investigation, this boronic acid derivative was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 10 µM, highlighting its potential as an antibacterial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
